molecular formula C16H12N4OS B1227119 5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole

5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole

Cat. No. B1227119
M. Wt: 308.4 g/mol
InChI Key: XDFCSTPYQSTIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole is a member of 1,3-oxazoles.

Scientific Research Applications

Antimicrobial and Antibacterial Agents

The structure of 5-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole and its derivatives have been explored for potential antimicrobial and antibacterial properties. For instance, the synthesis of various 1,2,4-triazoles and their evaluations as antimicrobial agents have been extensively studied. These compounds have shown promising results against a range of bacterial and fungal species, indicating their potential as novel antimicrobial agents (Bayrak et al., 2009), (Suresh et al., 2016).

Synthetic Applications and Biological Assessments

Various methods for synthesizing 1,2,4-triazole derivatives have been developed and assessed for their biological activities. The diverse set of synthesized compounds includes analogs with different functional groups, showcasing the versatility of these compounds in drug development and other biological applications (Karpina et al., 2019).

Electroluminescent Properties

Applications in Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of [1,2,4]-triazolo[4,3-a]-pyridine based materials have been explored for use in red phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit good performance in terms of quantum efficiency and power efficiency, highlighting their potential in the field of display technology and lighting (Kang et al., 2017).

Luminescent Properties

Luminescent Properties for Imaging and Sensing

Compounds derived from 5-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole have been investigated for their luminescent properties. These properties are particularly useful in the development of imaging and sensing technologies. For example, fac-Tricarbonyl rhenium(I) complexes with triazole-based ligands have shown luminescence emission with large Stokes shifts, making them potentially useful in this area (Piletska et al., 2015).

properties

Product Name

5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

5-phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3-oxazole

InChI

InChI=1S/C16H12N4OS/c1-2-6-12(7-3-1)13-10-17-15(21-13)11-22-16-19-18-14-8-4-5-9-20(14)16/h1-10H,11H2

InChI Key

XDFCSTPYQSTIRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CSC3=NN=C4N3C=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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